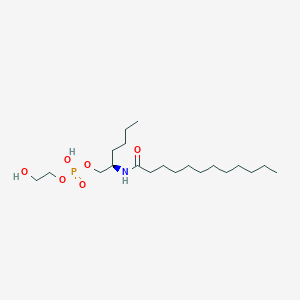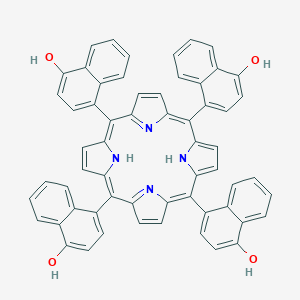
4-Hydroxy-1-naphthylporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-naphthylporphyrin (HNP) is a type of porphyrin, which is a heterocyclic macrocycle molecule consisting of four pyrrole rings linked by methine bridges. HNP is a synthetic derivative of natural porphyrins, and it has attracted significant attention in the scientific community due to its unique chemical and physical properties.
作用機序
The mechanism of action of 4-Hydroxy-1-naphthylporphyrin depends on its application. In photodynamic therapy, 4-Hydroxy-1-naphthylporphyrin absorbs light energy and transfers it to molecular oxygen, leading to the production of singlet oxygen, which is highly reactive and can cause oxidative damage to cells. In catalysis, 4-Hydroxy-1-naphthylporphyrin acts as a catalyst by providing a suitable environment for the reactants to undergo the desired chemical transformation. In molecular electronics, 4-Hydroxy-1-naphthylporphyrin can be used as a molecular wire to transport electrons between two electrodes.
Biochemical and Physiological Effects:
4-Hydroxy-1-naphthylporphyrin has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro and in vivo studies have demonstrated that 4-Hydroxy-1-naphthylporphyrin can selectively target cancer cells and induce cell death upon exposure to light. 4-Hydroxy-1-naphthylporphyrin has also been shown to have antioxidant properties and can protect cells from oxidative damage. Furthermore, 4-Hydroxy-1-naphthylporphyrin has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
The advantages of using 4-Hydroxy-1-naphthylporphyrin in lab experiments include its high stability, low toxicity, and ease of synthesis. 4-Hydroxy-1-naphthylporphyrin can also be modified to introduce specific functional groups for desired applications. However, the limitations of using 4-Hydroxy-1-naphthylporphyrin include its relatively low solubility in aqueous solutions, which can limit its use in biological systems. In addition, the synthesis of 4-Hydroxy-1-naphthylporphyrin can be challenging and requires specialized equipment and expertise.
将来の方向性
For the research on 4-Hydroxy-1-naphthylporphyrin include the development of new synthesis methods to improve its solubility and biocompatibility, the exploration of its potential applications in imaging and diagnosis, and the investigation of its interactions with biological molecules and systems. Furthermore, the use of 4-Hydroxy-1-naphthylporphyrin in combination with other therapeutic agents, such as chemotherapy drugs, may lead to improved treatment outcomes for various diseases.
合成法
4-Hydroxy-1-naphthylporphyrin can be synthesized through a series of chemical reactions, starting from commercially available 4-hydroxy-1-naphthoic acid and pyrrole. The reaction involves the condensation of the two compounds in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. The resulting product is then subjected to oxidation and metalation to form the final 4-Hydroxy-1-naphthylporphyrin molecule.
科学的研究の応用
4-Hydroxy-1-naphthylporphyrin has been extensively studied for its potential applications in various fields of science, including photodynamic therapy, catalysis, and molecular electronics. In photodynamic therapy, 4-Hydroxy-1-naphthylporphyrin can be used as a photosensitizer to generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In catalysis, 4-Hydroxy-1-naphthylporphyrin has been shown to exhibit high activity and selectivity in various reactions, such as oxidation and reduction. In molecular electronics, 4-Hydroxy-1-naphthylporphyrin can be used as a building block for the fabrication of nanoscale electronic devices.
特性
CAS番号 |
128890-04-0 |
|---|---|
製品名 |
4-Hydroxy-1-naphthylporphyrin |
分子式 |
C60H38N4O4 |
分子量 |
879 g/mol |
IUPAC名 |
4-[10,15,20-tris(4-hydroxynaphthalen-1-yl)-21,23-dihydroporphyrin-5-yl]naphthalen-1-ol |
InChI |
InChI=1S/C60H38N4O4/c65-53-29-17-41(33-9-1-5-13-37(33)53)57-45-21-23-47(61-45)58(42-18-30-54(66)38-14-6-2-10-34(38)42)49-25-27-51(63-49)60(44-20-32-56(68)40-16-8-4-12-36(40)44)52-28-26-50(64-52)59(48-24-22-46(57)62-48)43-19-31-55(67)39-15-7-3-11-35(39)43/h1-32,61,64-68H |
InChIキー |
RVNXWLPWEDUDCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C9=CC=CC=C98)O)C1=CC=C(C2=CC=CC=C21)O)C=C5)C1=CC=C(C2=CC=CC=C21)O)N4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C9=CC=CC=C98)O)C1=CC=C(C2=CC=CC=C21)O)C=C5)C1=CC=C(C2=CC=CC=C21)O)N4 |
同義語 |
4-hydroxy-1-naphthylporphyrin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



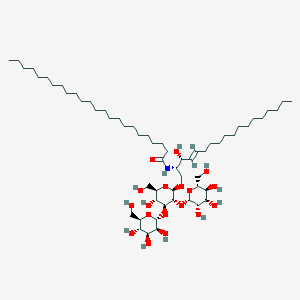
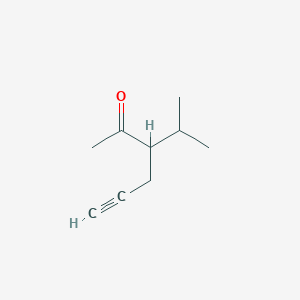
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)
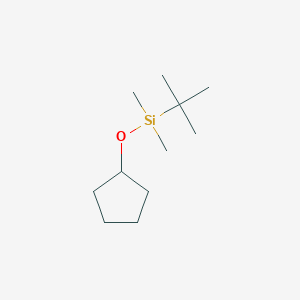


![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)

